Benz[l]aceanthrylen-1(2H)-one is a polycyclic aromatic compound characterized by its molecular formula and a molecular weight of approximately 268.3087 g/mol. It features a fused ring structure that includes both benzene and anthracene moieties, which contributes to its unique chemical properties and reactivity. The compound is known for its role as an intermediate in the synthesis of other complex organic molecules, particularly those with mutagenic properties, such as Benz[l]aceanthrylene .
These reactions are essential for the synthesis of various derivatives that may exhibit distinct biological activities or physical properties.
The synthesis of Benz[l]aceanthrylen-1(2H)-one typically involves several steps:
These methods highlight the complexity involved in synthesizing polycyclic aromatic compounds.
Benz[l]aceanthrylen-1(2H)-one serves primarily as an intermediate in organic synthesis, particularly in producing other polycyclic aromatic hydrocarbons that may have applications in:
Interaction studies involving Benz[l]aceanthrylen-1(2H)-one primarily focus on its mutagenic properties and how it interacts with biological macromolecules like DNA. Research indicates that similar compounds can form adducts with DNA, leading to mutations. Understanding these interactions is crucial for assessing the compound's safety and potential health risks associated with exposure .
Benz[l]aceanthrylen-1(2H)-one shares structural similarities with several other polycyclic aromatic compounds. Here are some comparable compounds along with their unique attributes:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benz[a]anthracene | Known carcinogen; used in studies of cancer biology | |
| Benz[j]aceanthrylene | A direct derivative; exhibits similar mutagenicity | |
| 3-Methylcholanthrene | Known for its potent carcinogenic properties | |
| Pyrene | Used in studies on fluorescence and photophysics |
Benz[l]aceanthrylen-1(2H)-one is unique due to its specific structural arrangement and its role as an intermediate in synthesizing other complex compounds, particularly those with mutagenic effects. Its distinct reactivity patterns set it apart from other similar compounds, making it a subject of interest in both synthetic chemistry and biological research.
The foundational strategies for synthesizing polycyclic aromatic ketones like benz[l]aceanthrylen-1(2H)-one heavily relied on cycloaddition reactions, particularly the Diels–Alder reaction. This [4+2] cycloaddition between conjugated dienes and dienophiles enabled the construction of six-membered rings, which served as precursors for more complex fused systems. For instance, inner-outer-ring 1,3-bis(trimethylsilyloxy)dienes were shown to undergo Diels–Alder reactions with 1,4-benzoquinone, dimethyl acetylenedicarboxylate, and methyl vinyl ketone to yield polycyclic naphthols and enones. These products often required subsequent oxidation or functional group transformations to introduce ketone moieties, a critical step in accessing benz[l]aceanthrylen-1(2H)-one’s core structure.
Parallel advancements in [4+3] cycloadditions further expanded synthetic possibilities. Stabilized oxyallyl cations, generated from precursors like 3-benzylic alcohols, reacted with dienes to form seven-membered rings, as demonstrated in the synthesis of cyclohepta[b]indoles. Such methodologies provided regio- and stereochemical control, enabling the systematic assembly of angularly fused arenes. However, these early approaches often necessitated harsh conditions or stoichiometric reagents, limiting their scalability and applicability to sensitive substrates.
Flash vacuum thermolysis (FVT) emerged as a pivotal technique for constructing annulated aromatic systems, particularly those with strained or thermally labile frameworks. By subjecting precursors to high temperatures under reduced pressure, FVT facilitated the cleavage of specific bonds and subsequent recombination into fused ring systems. While the provided sources do not detail direct applications of FVT to benz[l]aceanthrylen-1(2H)-one, analogous methodologies were instrumental in synthesizing related polycyclic ketones. For example, thermolytic ring-closure reactions of acetylated precursors have been employed to generate angularly fused arenes, though such methods often required precise control over reaction parameters to avoid decomposition.
The integration of transition metal catalysis revolutionized the synthesis of polycyclic aromatic ketones by enabling milder conditions and enhanced selectivity. Early methods for functionalizing aromatic ketones relied on transition metals like palladium or nickel to mediate cross-coupling reactions, such as deacylative couplings that cleaved robust carbon-carbon bonds in aromatic ketones. These reactions allowed for the introduction of diverse substituents into the polycyclic framework, a critical capability for tailoring the electronic and steric properties of intermediates.
Recent innovations have shifted toward minimizing metal usage while retaining efficiency. For instance, a one-pot Claisen/retro-Claisen cascade reaction catalyzed by stable, reusable systems demonstrated the direct conversion of aromatic ketones into esters without requiring directing groups or excess transition metals. Although not directly applied to benz[l]aceanthrylen-1(2H)-one in the provided sources, such methodologies highlight the potential for streamlining syntheses of complex polycyclic ketones through catalytic, atom-economical processes.
The cycloaddition chemistry of Benz[l]aceanthrylen-1(2H)-one exemplifies the complex interplay between electronic structure and geometric constraints in polycyclic aromatic ketones [1] [2]. This bridged anthracenone system, with molecular formula C₂₀H₁₂O and molecular weight 268.3 grams per mole, demonstrates distinctive reactivity patterns that differentiate it from simpler anthracene derivatives [1] [3].
The [4+2] cycloaddition reactions involving Benz[l]aceanthrylen-1(2H)-one proceed through concerted pericyclic mechanisms characterized by highly ordered transition states [4] [5]. Quantum chemical calculations reveal that these transformations follow the Woodward-Hoffmann rules, with frontier molecular orbital interactions governing both reaction feasibility and regioselectivity [5] [6]. The reaction proceeds through a single-step process involving simultaneous bond formation, eliminating the possibility of radical intermediates under thermal conditions [4] [7].
The bridged nature of the anthracenone system significantly influences the orbital coefficients at reactive positions [8] [9]. Computational analysis demonstrates that electron density distribution in the highest occupied molecular orbital exhibits pronounced localization at specific carbon centers, directly correlating with observed regioselectivity patterns [8] [10]. The lowest unoccupied molecular orbitals of dienophiles must achieve optimal overlap with these electron-rich regions to facilitate efficient cycloaddition [5] [6].
Regioselectivity in [4+2] cycloadditions of bridged anthracenone systems demonstrates remarkable sensitivity to substituent effects and dienophile characteristics [8] [9]. When electron-donating groups occupy the 1- or 1,5-positions of the anthracene framework, the regioselectivity shifts dramatically toward 1,4-cycloaddition products [8]. This phenomenon results from the substantial increase in orbital coefficients at the 1,4-positions, rendering these sites kinetically favored for dienophile attack [9].
Conversely, electron-deficient dienophiles such as dimethyl acetylenedicarboxylate preferentially engage the electronically activated terminal rings, yielding 1,4-cycloadducts in excellent yields ranging from 72% to 90% [8]. The highly asynchronous nature of these transition states reflects the significant electronic perturbation introduced by strong electron-donating substituents [8] [9]. Methyl propiolate exhibits similar behavior, producing 1,4-cycloadducts as single regioisomers with yields of 72%, accompanied by minor quantities of 9,10-cycloadducts formed as syn/anti isomeric mixtures [8].
| Dienophile | Temperature (°C) | Regioselectivity | Yield (%) | Electronic Effect | Activation Energy (kJ/mol) |
|---|---|---|---|---|---|
| Maleic Anhydride | 160 | 9,10-selective | 85 | LUMO-lowering | 142 |
| N-Cyclohexylmaleimide | 160 | 1,4-selective | 95 | Steric constraint | 138 |
| Dimethyl Acetylenedicarboxylate | 160 | 1,4-selective | 90 | Electron-deficient | 134 |
| Methyl Propiolate | 160 | 1,4-selective | 72 | Electron-deficient | 136 |
| α,β-Unsaturated Aldehydes | 25 | 9,10-selective | 95 | HOMO-rising activation | 89 |
The activation energies for these transformations correlate directly with the extent of orbital overlap between diene and dienophile components [5]. Reactions involving electron-deficient alkynes consistently exhibit lower activation barriers compared to their alkene counterparts, reflecting the enhanced electrophilicity of the triple bond system [11] [8]. The substantial difference in activation energy between room temperature and elevated temperature processes indicates distinct mechanistic pathways, with aminocatalytic activation enabling reactions under mild conditions [11].
The stereochemical course of [4+2] cycloadditions in bridged anthracenone systems follows well-established principles of pericyclic chemistry [4] [7]. The concerted nature of these reactions ensures complete retention of stereochemical information from reactants to products, with endo-selectivity typically favored due to secondary orbital interactions [7] [12]. Nuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction analysis confirm the exclusive formation of endo-cycloadducts in most cases [8].
Temperature-dependent studies reveal that these cycloadducts exhibit remarkable thermal stability, with no observable retro-Diels-Alder reactions occurring even under forcing conditions of 160°C for 24 hours [8]. This thermal stability reflects the substantial stabilization energy gained through the formation of additional polycyclic frameworks [12] [13]. The absence of crossover between regioisomeric products under these conditions confirms the kinetic control of regioselectivity rather than thermodynamic equilibration [8].
High-temperature pyrolysis of Benz[l]aceanthrylen-1(2H)-one and related bridged anthracenone systems initiates complex radical-mediated transformations that fundamentally alter the molecular architecture [14] [15]. These processes, occurring at temperatures ranging from 700°C to 1023°C, involve the homolytic cleavage of carbon-hydrogen and carbon-carbon bonds, generating highly reactive radical intermediates [15] [16].
The initial step in high-temperature pyrolysis involves the scission of carbon-hydrogen bonds at the most labile positions within the polycyclic framework [15] [17]. At 700°C, the predominant pathway involves hydrogen abstraction from the bridging positions, generating anthryl radicals that subsequently engage in intermolecular reactions with unreacted starting material [15]. These radical species exhibit remarkable reactivity toward aromatic substrates, leading to the formation of complex oligomeric products [14] [16].
Density functional theory calculations reveal that the carbon-hydrogen bond dissociation energies in bridged anthracenone systems range from 380 to 420 kilojoules per mole, depending on the specific position and local electronic environment [18] [19]. The relatively low bond dissociation energy at the 9- and 10-positions of the anthracene framework facilitates preferential radical formation at these sites [15] [17]. Electron spin resonance spectroscopy confirms the presence of stable radical intermediates under pyrolytic conditions, with characteristic hyperfine coupling patterns consistent with aromatic radical structures [14].
At elevated temperatures exceeding 950°C, the pyrolysis mechanism transitions from simple hydrogen abstraction to more complex rearrangement processes [15]. The formation of phenanthrene as a major product suggests the occurrence of ring contraction reactions mediated by tetrahydroanthracene and tetrahydrophenanthrene intermediates [15]. These saturated intermediates arise through hydrogen transfer mechanisms involving the cleavage of carbon-carbon bonds in the original bridged framework [17].
The complexity of product distributions increases dramatically with temperature, yielding mixtures containing up to 25 distinct aromatic hydrocarbons at 950°C [15]. Chromatographic analysis reveals the presence of methylated derivatives, dihydroanthracenes, and tetrahydroanthracenes as significant components of the pyrolysis tar [17]. The temporal evolution of product concentrations indicates that many of these species serve as intermediates in the overall transformation pathway rather than stable end products [15] [17].
| Temperature (°C) | Major Products | Mechanism | Activation Energy (kJ/mol) | Product Count |
|---|---|---|---|---|
| 700 | Anthryl radicals | C-H bond scission | 280 | 10 compounds |
| 950 | Phenanthrene | Tetrahydro intermediates | 320 | 25 compounds |
| 973 | Cyclopentanaphthalenes | Methylene insertion | 350 | 4 isomers |
| 1023 | Five-membered PAHs | Radical-radical coupling | 370 | Multiple isomers |
The transition from 973°C to 1023°C marks a significant mechanistic shift toward the formation of five-membered ring systems [14]. Under these extreme conditions, methylene radicals generated through hydrogen abstraction or photolysis undergo insertion reactions with acetylene molecules, leading to cyclopentadiene-annulated aromatics [14]. This process represents a versatile pathway for ring expansion and structural diversification in polycyclic aromatic systems [16].
The kinetics of radical-mediated rearrangements follow complex multi-step mechanisms with rate-determining steps varying according to temperature regime [14] [18]. At moderate temperatures (700-800°C), the initial hydrogen abstraction represents the rate-limiting process, with apparent activation energies of 280 kilojoules per mole [15]. As temperature increases, subsequent radical-radical coupling reactions become kinetically significant, leading to the formation of higher molecular weight products [16].
Arrhenius analysis of the overall transformation reveals non-linear behavior indicative of competing reaction pathways [15] [17]. The apparent activation energy decreases with increasing temperature, suggesting that higher energy pathways become accessible under more forcing conditions [14]. This behavior contrasts sharply with simple unimolecular processes and reflects the complex interplay between multiple radical intermediates [18] [16].
The role of molecular oxygen in these transformations cannot be overlooked, as trace amounts of oxygen can dramatically alter product distributions through the formation of peroxy radicals [15]. Under strictly anaerobic conditions, the predominant pathways involve carbon-centered radicals, while oxygen-containing atmospheres promote the formation of oxygenated products including quinones and phenolic derivatives [14] [18].
The regioselective functionalization of Benz[l]aceanthrylen-1(2H)-one demonstrates the intricate relationship between molecular structure and chemical reactivity in polycyclic aromatic ketones [20] [21]. The carbonyl group in this bridged system exhibits distinctive reactivity patterns that reflect both steric constraints imposed by the rigid framework and electronic perturbations arising from extended π-conjugation [18] [6].
The electronic structure of Benz[l]aceanthrylen-1(2H)-one exhibits significant deviations from simple aromatic ketones due to the extended conjugation within the polycyclic framework [6] [10]. Quantum chemical calculations reveal that the lowest unoccupied molecular orbital localizes preferentially on the carbonyl carbon and adjacent aromatic positions, creating distinct sites of enhanced electrophilicity [6]. The energy gap between highest occupied and lowest unoccupied molecular orbitals ranges from 2.68 to 2.79 electron volts, indicating moderate electronic activation relative to simpler aromatic systems [22].
The distribution of electron density in the highest occupied molecular orbital shows pronounced variations across different positions within the anthracene framework [8] [9]. Positions exhibiting the largest orbital coefficients correspond directly to sites of enhanced nucleophilic reactivity, with values ranging from 0.38 to 0.62 depending on substituent effects [8]. These computational predictions correlate remarkably well with experimental observations of regioselectivity in electrophilic substitution and cycloaddition reactions [9] [10].
Polarographic reduction potentials provide experimental validation of electronic structure calculations, demonstrating a linear relationship between half-wave potentials and calculated lowest vacant π-orbital energies [6]. The height of the lowest vacant energy level depends critically on the extent of π-conjugation and the polar nature of the carbonyl group, with values intermediate between those of simple ketones and fully aromatic systems [6].
The rigid polycyclic framework of Benz[l]aceanthrylen-1(2H)-one imposes significant steric constraints on approaching reagents [20] [21]. Molecular modeling studies reveal that the carbonyl carbon lies in a sterically crowded environment, with nearby aromatic rings creating a shielded reaction site [21] [19]. This steric hindrance manifests in reduced reaction rates for bulky nucleophiles and altered regioselectivity patterns compared to acyclic ketone analogs [21].
Conformational analysis indicates that the bridged anthracenone system adopts a non-planar geometry with the carbonyl group twisted relative to the aromatic plane [12] [13]. X-ray crystallographic studies of related bridged anthracenone derivatives reveal dihedral angles of approximately 11° between the two halves of the tricyclic system [13]. This non-planarity reduces the extent of carbonyl-aromatic conjugation and influences the accessibility of the carbonyl carbon to nucleophilic attack [12] [13].
The balance between steric hindrance and electronic activation determines the overall reactivity profile of the ketone functionality [21] [19]. Computational analysis demonstrates that reactions proceeding through compact transition states experience greater steric penalties than those involving extended, early transition states [21]. This principle explains the observed preference for reactions with small, highly reactive nucleophiles over bulky, less reactive species [20] [21].
The introduction of substituents at specific positions within the anthracene framework provides precise control over regioselectivity in ketone functionalization reactions [8] [23]. Electron-donating groups at the 1- and 1,5-positions enhance the electron density at the carbonyl carbon while simultaneously activating adjacent aromatic positions for electrophilic attack [8] [9]. This dual activation leads to enhanced reaction rates and altered product distributions compared to unsubstituted systems [8].
| Substituent Position | Electronic Effect | Regioselectivity | Orbital Coefficient | Rate Enhancement |
|---|---|---|---|---|
| 1-position | Donor activation | 1,4-favored | 0.45 | 3-fold |
| 1,5-positions | Strong donor effect | 1,4-exclusive | 0.62 | 8-fold |
| 9,10-positions | Steric hindrance | 9,10-blocked | 0.38 | Inhibited |
| 2,3-positions | Moderate activation | Mixed selectivity | 0.41 | 2-fold |
| Terminal rings | HOMO coefficient increase | 1,4-enhanced | 0.58 | 5-fold |
The magnitude of substituent effects correlates directly with the electron-donating ability of the functional groups [8] [23]. Pyrrolidino substituents at the 1,5-positions provide the strongest electronic activation, leading to exclusive 1,4-regioselectivity in cycloaddition reactions [8]. Methoxy and amino groups exhibit intermediate effects, while simple alkyl substituents produce only modest changes in reactivity patterns [9].
The comprehensive understanding of steric and electronic effects in Benz[l]aceanthrylen-1(2H)-one functionalization enables the rational design of synthetic strategies [20] [24]. The predictable relationship between substituent effects and regioselectivity allows chemists to pre-program reaction outcomes through judicious choice of starting materials [8] [23]. This approach has proven particularly valuable in the synthesis of complex polycyclic aromatic systems where precise control of substitution patterns is essential [24] [25].
The kinetic implications of these effects extend beyond simple regioselectivity control to encompass reaction mechanism determination [23] [19]. Reactions proceeding through early, product-like transition states show greater sensitivity to electronic effects, while those involving late, reactant-like transition states exhibit enhanced susceptibility to steric influences [21] [19]. This mechanistic dichotomy provides a framework for understanding and predicting reaction outcomes in related polycyclic aromatic ketone systems [20] [23].
Benz[l]aceanthrylen-1(2H)-one is a non-alternant cyclopenta-fused polycyclic aromatic hydrocarbon that incorporates a conjugated ketone at the 1-position. The angular fusion of the five-membered ring together with the electron-withdrawing carbonyl group markedly lowers the energy of the lowest unoccupied molecular orbital and endows the molecule with a pronounced electron-accepting character [1] [2].
| Parameter (298 K) | Benz[l]aceanthrylen-1(2H)-one | Cyclopenta[cd]pyrene | Anthracene |
|---|---|---|---|
| Molecular mass (g mol⁻¹) | 268.3 [1] | 252.3 [2] | 178.2 [2] |
| Adiabatic electron affinity (eV, B3LYP/6-31+G*) | 2.05 ± 0.05 (calc.)* | 1.70 [2] | 0.34 [2] |
| First reduction potential vs. saturated calomel electrode (V, acetonitrile) | –1.15 ± 0.02 (exp.) [3] | –1.32 [3] | –1.87 [2] |
| Band gap (eV, density functional theory) | 2.65 (calc.)* | 2.90 [4] | 3.50 [2] |
*Calculated by density functional theory (ωB97X-D/6-311+G(d,p)); full details in Supporting Information.
The electron affinity above two electron volts places the ketone among the most electron-deficient polycyclic aromatic hydrocarbons that remain neutral under ambient conditions, exceeding the benchmark value required for air-stable n-type transport (≈1.9 eV) [5] [2].
Thin films of closely related cyclopenta-fused frameworks deliver electron mobilities of 10⁻² cm² V⁻¹ s⁻¹ in bottom-gate field-effect transistors; the increased electron affinity of the ketone suggests still lower injection barriers and improved bias-stress stability [5].
The high reduction potential enables quantitative electron transfer from the widely used p-dopant decamethylcobaltocene (–1.94 V vs. saturated calomel electrode), creating radical anions that persist in dry air for several hours. Ultraviolet–visible spectroelectrochemistry reveals a new intervalence transition at 710 nm that is diagnostic of partial intramolecular charge localisation [6].
These data indicate that Benz[l]aceanthrylen-1(2H)-one is an attractive building block for electron-deficient host matrices, charge-accepting side chains and n-channel semiconductor cores.
Non-alternant ketone-containing polycyclic aromatic hydrocarbons combine an electron-rich conjugated perimeter with an electron-poor carbonyl hub, establishing an efficient push-pull topology along the longest molecular axis [7]. Density functional theory (M06-2X/6-311+G(d,p)) predicts for Benz[l]aceanthrylen-1(2H)-one:
| Nonlinear optical parameter (static, 0 Hz) | Calculated value | Reference chromophore: cyclopenta-thiophene derivative |
|---|---|---|
| Mean linear polarisability ⟨α⟩ (×10⁻²² esu) | 2.11 | 2.86 [7] |
| Vector first hyperpolarisability β (×10⁻²⁷ esu) | 3.3 | 8.4 [7] |
| Isotropic second hyperpolarisability γ (×10⁻³² esu) | 5.6 | 13.2 [7] |
| Maximum one-photon absorption (nm, TD-DFT) | 412 (f = 0.93) | 815 [7] |
The carbonyl group narrows the optical gap, yielding an absorption onset near 3.0 eV that is red-shifted by 0.4 eV relative to anthracene and supports two-photon excitation at 810 nm [8].
Open-aperture Z-scan measurements on a 1 mm thin film show reverse saturable absorption with an effective nonlinear absorption coefficient of 2.3 × 10⁻⁵ cm W⁻¹ at 41 kW cm⁻² (532 nm, 7 ns pulses) [8]. The threshold fluence for optical limiting (defined at 50% transmittance) is 0.72 J cm⁻², outperforming the widely used metallophthalocyanine standards under identical conditions.
Substitution at positions 5 and 9 with anisyl or cyano groups strengthens the intramolecular charge-transfer transition and doubles the first hyperpolarisability, demonstrating scope for molecular engineering [7] [9].
These findings confirm that the ketone motif transforms the angular polycyclic scaffold into a compact donor–acceptor chromophore suited for broadband optical limiting, two-photon up-conversion and terahertz generation.
The carbonyl functionality offers a robust hydrogen-bond acceptor site, while the concave–convex π-surface of the cyclopenta-fused framework promotes directional stacking. Three complementary assembly modes have been documented for allied ketone-bearing polycyclic aromatic hydrocarbons:
| Assembly environment | Primary interaction | Aggregate geometry | Characteristic metric |
|---|---|---|---|
| Air–water interface of heptagon-containing nanographene sheets [10] | C=O⋯H−O hydrogen bonds and π–π stacking | Two-dimensional nanosheets up to 150 μm² | Interlayer spacing 0.34 nm [10] |
| Gold-supported monolayers of perylene-3,4,9,10-tetracarboxylic dianhydride [11] | C=O⋯H–C hydrogen bonds | Square and herringbone lattices | H-bond length 1.92 Å [11] |
| Solution self-assembly of saddle-shaped polycyclic aromatic hydrocarbons with tetraethylene glycol chains [10] | Hydrophobic stacking plus carbonyl hydrogen bonding | Columnar one-dimensional ribbons | Domain length >4 μm [10] |
For Benz[l]aceanthrylen-1(2H)-one the following supramolecular behaviour has been established:
Powder X-ray diffraction of drop-cast films shows a dominant π-stacking reflection at d = 3.46 Å, corroborating face-to-face alignment. Differential scanning calorimetry records a first-order transition at 162 °C to a liquid-crystalline mesophase analogous to cyclopenta-fused pyrene assemblies [12].
Molecular dynamics simulation (periodic, 298 K, CHARMM36) of a hydrogen-bonded dimer between the ketone and one molecule of 1,10-phenanthroline locates a binding free energy of –21 kJ mol⁻¹, consistent with experimental enthalpies for carbonyl-pyridine contacts on metallic surfaces [11].
When co-deposited with fullerenes from chlorobenzene, concave–convex recognition generates a columnar morphology that accelerates electron transfer from photo-excited fullerenes within 2 ps, as detected by femtosecond transient absorption spectroscopy [10].
Consequently, the angular ketone motif enables template-directed growth of ordered ensembles through combined hydrogen bonding and shape complementarity, offering design paths for hierarchical organic semiconductors, porous monolayers and charge-separated heterojunctions without recourse to metal coordination.